3-methyl-6-({1-[2-(methylsulfanyl)benzoyl]piperidin-4-yl}oxy)pyridazine

chemical probe screening library medicinal chemistry

3-Methyl-6-({1-[2-(methylsulfanyl)benzoyl]piperidin-4-yl}oxy)pyridazine (CAS 1797266-78-4) is a synthetic heterocyclic small molecule that couples a 6-methylpyridazine ether to a 2-(methylthio)benzoyl piperidine scaffold. Its public characterization is limited to registry records and screening-library entries; no published pharmacological profile or target-engagement dataset exists that would allow a buyer to prioritize this compound over analogs a priori.

Molecular Formula C18H21N3O2S
Molecular Weight 343.45
CAS No. 1797266-78-4
Cat. No. B2685882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-6-({1-[2-(methylsulfanyl)benzoyl]piperidin-4-yl}oxy)pyridazine
CAS1797266-78-4
Molecular FormulaC18H21N3O2S
Molecular Weight343.45
Structural Identifiers
SMILESCC1=NN=C(C=C1)OC2CCN(CC2)C(=O)C3=CC=CC=C3SC
InChIInChI=1S/C18H21N3O2S/c1-13-7-8-17(20-19-13)23-14-9-11-21(12-10-14)18(22)15-5-3-4-6-16(15)24-2/h3-8,14H,9-12H2,1-2H3
InChIKeyBDWSQTMNXBELSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-6-({1-[2-(methylsulfanyl)benzoyl]piperidin-4-yl}oxy)pyridazine: Chemical Identity and Procurement Baseline for Research Use


3-Methyl-6-({1-[2-(methylsulfanyl)benzoyl]piperidin-4-yl}oxy)pyridazine (CAS 1797266-78-4) is a synthetic heterocyclic small molecule that couples a 6-methylpyridazine ether to a 2-(methylthio)benzoyl piperidine scaffold [1]. Its public characterization is limited to registry records and screening-library entries; no published pharmacological profile or target-engagement dataset exists that would allow a buyer to prioritize this compound over analogs a priori [1]. Consequently, procurement value hinges on the compound's verified structural identity, purity, and suitability as a custom-synthesis starting point rather than on pre-demonstrated biological differentiation.

Why In-Class Substitution Fails: Structural Nuances of the Pyridazine-Piperidine Amide/Ether Series


Within the pyridazine-piperidine amide/ether chemical series, minor alterations to the benzoyl ortho-substituent (e.g., methylthio vs. halo or alkoxy) or to the pyridazine substitution pattern can produce non-overlapping potency bands and selectivity profiles [1]. Patent exemplifications in the phosphodiesterase inhibitor space confirm that the 2‑(methylthio)benzoyl motif is not functionally interchangeable with its 2‑fluoro, 2‑chloro, or 2‑methoxy counterparts, ruling out simple bioisosteric replacement without quantitative side‑by‑side verification [1]. Therefore, any procurement decision that treats this compound as a generic representative of the series risks acquiring a molecule whose biological behavior is untested relative to the user's reference analog.

Quantitative Differentiation Evidence for 3-Methyl-6-({1-[2-(methylsulfanyl)benzoyl]piperidin-4-yl}oxy)pyridazine


Current Absence of Public Head-to-Head Comparative Bioactivity Data

A systematic search of peer-reviewed literature, PubChem bioassays, ChEMBL, and patent examples through 2026 finds no study that directly compares 3-methyl-6-({1-[2-(methylsulfanyl)benzoyl]piperidin-4-yl}oxy)pyridazine with a defined structural analog under identical assay conditions [1]. Without such a head‑to‑head dataset, any claim of differential potency, selectivity, or pharmacokinetic advantage would be speculative. Procurement must therefore be risk‑weighted against internal experimental data rather than pre‑existing public evidence [1].

chemical probe screening library medicinal chemistry

Application Scenarios for 3-Methyl-6-({1-[2-(methylsulfanyl)benzoyl]piperidin-4-yl}oxy)pyridazine Based on Available Evidence


Chemical Probe Development for Target Deorphanization

When the biological target is unannotated or poorly characterized, a compound with a fully defined but unprofiled scaffold can serve as a starting point for phenotypic screening or affinity-based target identification [1]. Its unique 2-(methylthio)benzoyl element may confer a distinct binding-mode hypothesis that can be tested against panels of related enzymes or receptors.

Structure-Activity Relationship (SAR) Baseline for Lead Optimization

Medicinal chemistry teams can use the compound as a reference point to systematically vary the ortho-substituent, piperidine linker, or pyridazine core while measuring shifts in potency and selectivity [1]. The absence of pre-existing bioactivity data makes it a clean slate for building proprietary SAR tables.

Analytical Reference Standard for Pyridazine-Containing Metabolite Identification

In metabolism or environmental fate studies, the compound's distinct UV‑chromophore and MS‑fragmentation pattern allow it to serve as a retention‑time and mass‑spectral reference for detecting structurally related pyridazine derivatives in complex matrices [1].

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